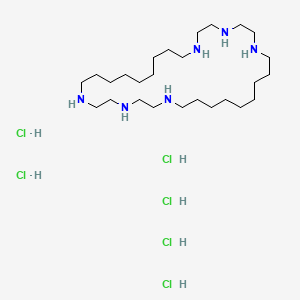
1,4,7,17,20,23-Hexaaza-cyclodotriacontane hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4,7,17,20,23-Hexaaza-cyclodotriacontane hydrochloride is a chemical compound with the molecular formula C26H64Cl6N6 It is known for its unique structure, which includes six nitrogen atoms arranged in a cyclic pattern
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,4,7,17,20,23-Hexaaza-cyclodotriacontane hydrochloride can be synthesized through a multi-step process involving the cyclization of linear precursors. The reaction typically requires specific conditions, such as controlled temperature and pH, to ensure the formation of the desired cyclic structure. The use of catalysts and solvents may also be necessary to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The process may involve continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards.
Analyse Chemischer Reaktionen
Types of Reactions: 1,4,7,17,20,23-Hexaaza-cyclodotriacontane hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The nitrogen atoms in the cyclic structure can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different nitrogen oxides, while substitution reactions can produce a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1,4,7,17,20,23-Hexaaza-cyclodotriacontane hydrochloride has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of complex molecules.
Biology: Investigated for its potential as a receptor for dicarboxylate anions and other biologically relevant molecules.
Medicine: Explored for its potential therapeutic applications, including drug delivery systems and as a component in diagnostic assays.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism by which 1,4,7,17,20,23-Hexaaza-cyclodotriacontane hydrochloride exerts its effects involves its ability to form stable complexes with various ions and molecules. The nitrogen atoms in the cyclic structure act as coordination sites, allowing the compound to bind selectively to specific targets. This property makes it useful in applications such as ion sensing, catalysis, and molecular recognition.
Vergleich Mit ähnlichen Verbindungen
1,4,7,10,13,16-Hexaazacyclooctadecane: Another cyclic compound with six nitrogen atoms, but with a smaller ring size.
1,4,8,11-Tetraazacyclotetradecane: A cyclic compound with four nitrogen atoms, used in similar applications.
Uniqueness: 1,4,7,17,20,23-Hexaaza-cyclodotriacontane hydrochloride is unique due to its larger ring size and the presence of six nitrogen atoms, which provide multiple coordination sites. This makes it particularly effective in forming stable complexes with larger ions and molecules, enhancing its utility in various scientific and industrial applications.
Eigenschaften
IUPAC Name |
1,4,7,17,20,23-hexazacyclodotriacontane;hexahydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H58N6.6ClH/c1-3-7-11-15-27-19-23-31-25-21-29-17-13-9-5-2-6-10-14-18-30-22-26-32-24-20-28-16-12-8-4-1;;;;;;/h27-32H,1-26H2;6*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVZPZQUISKKHAH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCNCCNCCNCCCCCCCCCNCCNCCNCCCC1.Cl.Cl.Cl.Cl.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H64Cl6N6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40661351 |
Source


|
| Record name | 1,4,7,17,20,23-Hexaazacyclodotriacontane--hydrogen chloride (1/6) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40661351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
673.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106961-22-2 |
Source


|
| Record name | 1,4,7,17,20,23-Hexaazacyclodotriacontane--hydrogen chloride (1/6) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40661351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![3-Cyano-5-[3-[4-(diethylamino)-6-fluoro-1,3,5-triazin-2-yloxy]phenylazo]-1-(2-ethylhexyl)-6-hydroxy-4-methyl-2(1H)-pyridone](/img/structure/B560769.png)
